molecular formula C22H33N3O B11133363 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide

4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide

Cat. No.: B11133363
M. Wt: 355.5 g/mol
InChI Key: NWNJCTGBSYEXAM-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an indole ring and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole ring is then alkylated at the nitrogen position using methyl iodide in the presence of a base such as potassium carbonate.

    Piperidine Derivative Preparation: The piperidine derivative is synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone with an appropriate amine.

    Coupling Reaction: The final step involves coupling the indole derivative with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Alkylated derivatives at the nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-indol-3-yl)butanamide: Lacks the piperidine moiety, which may affect its biological activity.

    N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide: Lacks the indole ring, which may alter its chemical properties.

Uniqueness

The presence of both the indole ring and the piperidine moiety in 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide makes it unique. This combination allows for a diverse range of chemical reactions and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H33N3O

Molecular Weight

355.5 g/mol

IUPAC Name

4-(1-methylindol-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

InChI

InChI=1S/C22H33N3O/c1-21(2)13-17(14-22(3,4)24-21)23-20(26)12-8-9-16-15-25(5)19-11-7-6-10-18(16)19/h6-7,10-11,15,17,24H,8-9,12-14H2,1-5H3,(H,23,26)

InChI Key

NWNJCTGBSYEXAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

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